molecular formula C18H15ClN6O B2815458 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892778-50-6

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2815458
CAS No.: 892778-50-6
M. Wt: 366.81
InChI Key: LRMRUUBECTXHFA-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15ClN6O and its molecular weight is 366.81. The purity is usually 95%.
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Mechanism of Action

Target of Action

activities . Therefore, it’s plausible that the compound interacts with targets related to these pathogens.

Mode of Action

1,2,4-oxadiazole derivatives have been reported to possess a broad spectrum of biological activity . The oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could influence its interaction with its targets.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it’s likely that the compound affects pathways related to the life cycle of the pathogens it targets.

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which could influence the compound’s bioavailability.

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it’s likely that the compound inhibits the growth or replication of the pathogens it targets.

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O/c1-2-11-3-9-14(10-4-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-5-7-13(19)8-6-12/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMRUUBECTXHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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